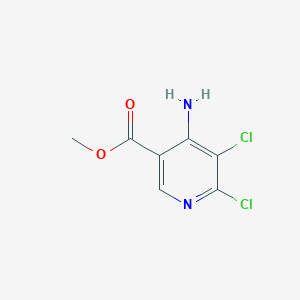

Methyl 4-amino-5,6-dichloronicotinate

Description

Methyl 4-amino-5,6-dichloronicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with amino, chloro, and methyl ester groups. Its structure combines electron-withdrawing chlorine atoms and an electron-donating amino group, creating unique electronic properties that influence reactivity and interactions with biological targets .

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

methyl 4-amino-5,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11) |

InChI Key |

JQRPJRYHOJVGOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C(=C1N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5,6-dichloronicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 4,6-dichloronicotinate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6-dichloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

Reduction Reactions: Products include hydroxylamine or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-5,6-dichloronicotinate has been investigated for its potential as a therapeutic agent due to its bioactive properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation across various types of tumors.

- Case Study : A study reported the synthesis and evaluation of various methyl 4-amino-substituted nicotinates that demonstrated potent inhibition of cancer cell lines with IC50 values in the nanomolar range .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound A | 21 ± 6 | Breast |

| Compound B | 11 ± 0.1 | Colon |

| Compound C | 19 ± 1 | Lung |

Cardiovascular Applications

The compound has also been explored for its cardioprotective effects. Certain derivatives inhibit sulfide:quinone oxidoreductase, which is linked to cardiac remodeling and heart failure prevention.

- Research Findings : In vitro studies showed that specific analogs could reduce oxidative stress markers in cardiac cells, suggesting potential for cardiovascular therapeutics .

Agricultural Applications

This compound is utilized in the development of herbicides due to its herbicidal properties.

Herbicide Development

The compound serves as an intermediate in synthesizing herbicides like Fluroxypyr, which is effective against a variety of broadleaf weeds.

- Synthesis Methodology : The preparation method includes hydroxylation followed by condensation reactions that yield high purity and yield of the final product .

| Step | Description |

|---|---|

| Hydroxylation | Reaction with sodium hydroxide to introduce hydroxyl groups |

| Condensation | Reaction with ethyl chloroacetate to form the final herbicide |

Efficacy Against Weeds

Field trials have demonstrated that formulations containing this compound effectively control weed populations in cereal crops without harming the crops themselves.

Mechanism of Action

The mechanism of action of methyl 4-amino-5,6-dichloronicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways may result in anticancer effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Key structural analogs differ in substituent types, positions, or ester groups, leading to variations in molecular weight, solubility, and stability. Below is a comparative analysis:

Functional Group Impact

- Amino Group: The presence of the amino group in this compound distinguishes it from non-aminated analogs (e.g., Methyl 4,6-dichloronicotinate). This group enhances solubility in polar solvents and provides a site for hydrogen bonding or derivatization, which is critical in drug design .

- Fluorine substitution (e.g., Methyl 4-amino-6-chloro-5-fluoronicotinate) introduces strong electronegativity, improving metabolic stability and membrane permeability .

- Ester Group: Ethyl esters (e.g., Ethyl 4-amino-5,6-dichloronicotinate) exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties such as absorption and distribution .

Biological Activity

Methyl 4-amino-5,6-dichloronicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as enzyme inhibition, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes a pyridine ring substituted with amino and dichloro groups. This structural configuration is crucial for its interaction with biological targets.

Biological Activity

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer pathways. For instance, in vitro studies have demonstrated its inhibitory effects on checkpoint kinases (CHK1 and CHK2), which are critical in the regulation of cell cycle and DNA repair mechanisms.

| Compound | CHK1 IC50 (nM) | CHK2 IC50 (µM) | Checkpoint Abrogation IC50 (nM) | Cellular Selectivity (fold) |

|---|---|---|---|---|

| This compound | 19 (±1) | - | 850 (±450) | 4.3 |

This table summarizes the potency of this compound against CHK1 and CHK2, indicating moderate selectivity and significant potential for further development as an anticancer agent .

2. Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits moderate oral bioavailability and a high volume of distribution. For example, one study reported an oral bioavailability of approximately 44%, suggesting that the compound is adequately absorbed when administered orally . The clearance rates were also evaluated, indicating that the compound has a clearance greater than liver blood flow, which is beneficial for maintaining therapeutic levels in systemic circulation.

Case Studies

Case Study 1: Cancer Treatment

In a preclinical model of cancer, this compound was evaluated for its efficacy in reducing tumor growth. The compound demonstrated a dose-dependent reduction in tumor size when administered in combination with other chemotherapeutic agents. This synergistic effect highlights its potential role as a combination therapy agent .

Case Study 2: Inflammatory Diseases

Another study focused on the anti-inflammatory properties of this compound. In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest that it may have therapeutic applications beyond oncology, particularly in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves inhibition of kinase activity. By binding to the ATP-binding site of target kinases like CHK1 and CHK2, it disrupts their normal function in cell cycle regulation and DNA repair processes. This disruption leads to increased apoptosis in cancer cells and reduced inflammatory responses in immune cells .

Q & A

Q. What experimental designs are optimal for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time using immobilized protein targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use cryo-EM or X-ray crystallography-derived protein structures to simulate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.